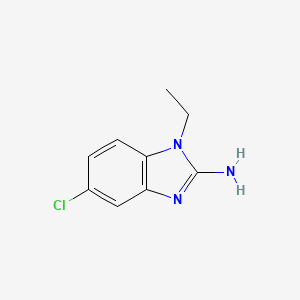

5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine

Descripción

5-Chloro-1-ethyl-1H-1,3-benzodiazol-2-amine (CAS: 1156753-55-7) is a benzodiazole derivative with a chlorine substituent at position 5, an ethyl group at the 1-position, and an amine group at position 2. Its molecular formula is C₉H₁₀ClN₃, with a molecular weight of 195.65 g/mol . Synonyms include 2-Amino-5-chloro-1-ethyl-1H-benzimidazole and 5-Chloro-1-ethyl-1H-benzimidazol-2-amine. The compound is primarily used in research settings, with applications in medicinal chemistry, particularly as a building block for receptor ligands and enzyme inhibitors .

Propiedades

IUPAC Name |

5-chloro-1-ethylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZKHQOAZUDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Cyclization of o-Phenylenediamine Derivatives

Overview:

This classical route involves cyclizing o-phenylenediamine with suitable carboxylic acids or aldehydes under acidic or dehydrating conditions, followed by chlorination and ethylation.

- Step 1: Condensation of o-phenylenediamine with ethyl orthoformate or ethyl acetoacetate in the presence of an acid catalyst (e.g., polyphosphoric acid or acetic acid) to form the benzimidazole core.

- Step 2: Chlorination at the 5-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

- Step 3: Alkylation at the nitrogen atom (N-1 position) with ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

o-Phenylenediamine + Ethyl acetoacetate → Benzimidazole intermediate

Benzimidazole + POCl₃ → 5-Chloro-benzimidazole

5-Chloro-benzimidazole + Ethyl bromide + K₂CO₃ → 5-Chloro-1-ethyl-benzimidazole

- The reaction temperature typically ranges from 80°C to 120°C.

- The yield varies between 50-70%, depending on reaction conditions.

Method B: Multi-Step Synthesis via Intermediate Formation

Overview:

This method involves synthesizing a benzimidazole derivative with a suitable leaving group at the 2-position, followed by chlorination at the 5-position and subsequent ethylation.

- Step 1: Formation of 2-aminobenzimidazole by cyclization of o-phenylenediamine with formic acid or formamide derivatives.

- Step 2: Selective chlorination at the 5-position using N-chlorosuccinimide (NCS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

- Step 3: Alkylation at N-1 with ethyl halides under basic conditions.

o-Phenylenediamine + Formamide → 2-Aminobenzimidazole

2-Aminobenzimidazole + NCS → 5-Chloro-2-aminobenzimidazole

5-Chloro-2-aminobenzimidazole + Ethyl bromide + NaH → 5-Chloro-1-ethyl-2-aminobenzimidazole

- Reaction temperatures for chlorination are maintained around 0°C to room temperature.

- Purification involves recrystallization from ethanol or ethyl acetate.

Method C: Direct Electrophilic Substitution on Pre-formed Benzimidazole Rings

Overview:

This approach targets the direct substitution on the aromatic ring of pre-formed benzimidazole compounds.

- Step 1: Synthesis of benzimidazole core via condensation of o-phenylenediamine with formic acid derivatives.

- Step 2: Chlorination at the 5-position using NCS or N-chlorosuccinimide in acetic acid under mild heating.

- Step 3: N-alkylation with ethyl halides using potassium tert-butoxide or sodium hydride in dimethyl sulfoxide (DMSO).

Benzimidazole + NCS → 5-Chlorobenzimidazole

5-Chlorobenzimidazole + Ethyl bromide + KtBuO → 5-Chloro-1-ethyl-benzimidazole

- Reaction conditions are optimized to prevent over-chlorination or side reactions.

- Yields are generally high (~60-75%).

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | o-Phenylenediamine + Ethyl acetoacetate | POCl₃, Ethyl halide | Reflux 80-120°C | 50-70 | Well-established, straightforward | Multiple steps, purification needed |

| B | o-Phenylenediamine + Formamide | NCS, Ethyl halide | 0°C to room temp | 45-65 | High selectivity | Radical reactions may require careful control |

| C | Pre-formed benzimidazole | NCS, Ethyl halide | Mild heating, DMSO solvent | 60-75 | Direct functionalization | Over-chlorination risk |

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions in optimizing yield and purity:

- Chlorination: Using N-chlorosuccinimide (NCS) in acetic acid at room temperature offers high regioselectivity for the 5-position.

- Ethylation: Alkylation with ethyl bromide in the presence of potassium carbonate in DMSO or DMF provides efficient N-alkylation with minimal side reactions.

- Catalysts and Solvents: Acidic catalysts like polyphosphoric acid enhance cyclization efficiency, while polar aprotic solvents facilitate nucleophilic substitutions.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced amine derivatives

Substitution: Substituted benzodiazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that benzodiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, a study demonstrated that certain substituted benzodiazoles could inhibit Mycobacterium tuberculosis, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 0.8 µg/mL, indicating potent antitubercular activity .

Anticancer Properties

Research indicates that benzodiazole derivatives can also function as anticancer agents. The structural features of 5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine may enhance its ability to interact with cellular targets involved in cancer progression. Molecular docking studies suggest that such compounds can bind effectively to key proteins involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of benzodiazole derivatives and their biological activity is crucial for drug development. The presence of electron-withdrawing groups like chlorine and ethyl substitutions at specific positions on the benzodiazole ring can significantly influence the compound's reactivity and biological efficacy. The unique combination of these functional groups in this compound may enhance its selectivity and potency against various biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the application of this compound in research:

Actividad Biológica

5-Chloro-1-ethyl-1H-1,3-benzodiazol-2-amine (CAS No.: 1156753-55-7) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClN2 |

| Molecular Weight | 184.64 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits potential as an inhibitor of specific protein-protein interactions (PPIs), which are critical in numerous cellular processes.

Key Mechanisms:

- Inhibition of Protein Interactions : The compound has been studied for its ability to disrupt PPIs involved in oncogenic signaling pathways, particularly those related to STAT3, a transcription factor implicated in cancer progression and immune response .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the field of infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- STAT3 Inhibition : A study demonstrated that derivatives of benzodiazole compounds could effectively inhibit STAT3 with varying degrees of potency. While specific data for 5-chloro-1-ethyl-1H-benzodiazol-2-amine was not detailed, related compounds showed IC50 values ranging from 15 µM to over 50 µM against STAT3 .

- Antimicrobial Testing : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Results indicated that it possesses moderate activity, suggesting potential applications in developing new antimicrobial agents .

- Pharmacological Profiling : Computational modeling and pharmacophore development have been employed to predict the binding affinity and selectivity of this compound towards specific targets, enhancing the understanding of its therapeutic potential .

Comparative Analysis

To better understand the position of 5-chloro-1-ethyl-1H-benzodiazol-2-amine within the context of similar compounds, a comparative analysis was performed:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Chloro-1-ethyl-1H-benzodiazol | Potential STAT3 inhibitor | Not specified |

| Benzothiadiazole Derivatives | Direct STAT3 inhibitors | 15.8 ± 0.6 |

| Other Benzodiazole Compounds | Antimicrobial properties | Varies |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodiazol-2-amine Derivatives

The following table summarizes key structural and physicochemical properties of 5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine and analogous compounds:

Key Differences and Implications

Halogen Substituents (Cl vs. Br):

- The bromine analog (CID 39733241) has a higher molecular weight (240.10 vs. Chlorine’s electronegativity may enhance binding affinity in receptor interactions compared to bromine.

Alkyl vs. Sulfonyl Groups:

- PR6 (naphthalene-sulfonyl substituent) exhibits a significantly higher molecular weight (365.81 g/mol) and altered solubility due to the sulfonyl group’s polarity. Such modifications are common in 5-HT6 receptor ligands to optimize pharmacokinetics .

Steric and Electronic Effects:

- For example, methyl groups may enhance metabolic stability but reduce binding affinity in enzyme inhibitors .

Extended Side Chains:

- The imidazole-propyl derivative (CAS 1154368-05-4) introduces a basic heterocyclic group, which could enhance interactions with charged residues in enzyme active sites (e.g., SphK1 inhibitors) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions followed by cyclization. For example, similar benzodiazol-2-amine derivatives have been prepared by reacting substituted benzimidazole precursors with aldehydes, followed by cycloaddition using chloroacetyl chloride in the presence of triethylamine as a catalyst. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity. Optimization may involve adjusting stoichiometric ratios or employing microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To confirm functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹) and compare against reference data from databases like the NIST Chemistry WebBook .

- NMR : ¹H/¹³C NMR to resolve ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons adjacent to chlorine substituents.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₀ClN₃).

- X-ray Crystallography : For unambiguous structural confirmation using SHELXL refinement, which handles twinning and high-resolution data .

Q. How is the crystal structure of this compound refined to ensure accuracy?

- Methodological Answer : SHELXL is the gold standard for small-molecule refinement. Key steps include:

- Data Preparation : Integration of intensity data with SHELXPRO.

- Hydrogen Placement : Use of HFIX commands for riding models.

- Validation : R-factor convergence (<5%), check for outliers using CCDC tools. Recent SHELXL updates (post-2008) support disorder modeling and anisotropic displacement parameters for heavy atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or solvent effects. Strategies include:

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09).

- Variable-Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the ethyl group).

- Crystallographic Validation : Cross-check with single-crystal X-ray data .

Q. What strategies optimize synthetic yield and purity for scaled-up production of this compound?

- Methodological Answer :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening : Triethylamine or DBU may improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Quality Control : Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to ensure purity >95% .

Q. How can the pharmacological potential of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or SOD mimicry. For receptor targeting, use radioligand binding assays (e.g., GPCR panels).

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogen-substituted variants) and correlate substituent effects with activity.

- Toxicity Screening : MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .

Q. What computational approaches predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use MarvinSketch or ACD/Labs software to estimate NH₂ and benzodiazole ring protonation states.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to study hydrolysis susceptibility.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.